1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine
Description
1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine is a sulfonamide derivative featuring a piperazine core substituted with a sulfonyl group linked to a 3,5-bis(trifluoromethyl)phenyl moiety. The compound is typically synthesized via nucleophilic substitution, where piperazine reacts with a sulfonyl chloride derivative of 3,5-bis(trifluoromethyl)benzene under basic conditions (e.g., triethylamine in CH₂Cl₂) . Its applications span medicinal chemistry, particularly in targeting enzymes or receptors where electron-deficient aromatic systems are critical, such as kinase inhibitors or serotonin receptor modulators .
Properties
Molecular Formula |
C12H12F6N2O2S |
|---|---|
Molecular Weight |
362.29 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C12H12F6N2O2S/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)23(21,22)20-3-1-19-2-4-20/h5-7,19H,1-4H2 |
InChI Key |
FWXRYDHZTLMKQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Piperazine with 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
The most direct and commonly reported synthetic approach involves the nucleophilic substitution reaction of piperazine with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride under basic conditions. The general reaction scheme is:
$$
\text{Piperazine} + \text{3,5-bis(trifluoromethyl)benzenesulfonyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{1-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine}
$$
- Reaction conditions : Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
- Base : Triethylamine or other tertiary amines are used to neutralize the hydrochloric acid generated.
- Temperature : Ambient to slightly elevated temperatures (0–25 °C) to control reaction rate and selectivity.
- Workup : The reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.
This method is favored for its straightforwardness and relatively high yields. It is also adaptable for scale-up and industrial production, often employing continuous flow reactors to improve efficiency and reproducibility.
Multi-Step Synthesis Involving Protected Piperazine and Coupling Strategies
In some research contexts, especially when preparing analogs or derivatives, a multi-step synthetic route is employed:
- Step 1 : Protection of piperazine nitrogen atoms (e.g., Boc-protection) to control regioselectivity.
- Step 2 : Coupling of the protected piperazine with aryl halides or sulfonyl chlorides bearing the 3,5-bis(trifluoromethyl)phenyl moiety via nucleophilic aromatic substitution or sulfonylation.
- Step 3 : Deprotection of the piperazine nitrogen to yield the target sulfonylated piperazine.
This approach allows for structural modifications and the synthesis of analogs, as seen in studies synthesizing sulfonyl piperazine LpxH inhibitors and related compounds.
Reaction Optimization and Analytical Characterization
Key Synthetic Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Tetrahydrofuran | Anhydrous preferred |
| Base | Triethylamine, DIPEA | Neutralizes HCl formed |
| Temperature | 0–25 °C | Ambient to mild heating |
| Reaction Time | 1–24 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization, Column Chromatography | Ensures high purity |
Spectroscopic and Analytical Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H NMR confirms piperazine ring and aromatic protons; ^19F NMR verifies trifluoromethyl groups.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks corresponding to the sulfonylpiperazine.
- Infrared Spectroscopy (IR) : Characteristic sulfonyl (S=O) stretches around 1350–1150 cm^-1 and piperazine N-H stretches near 3300 cm^-1.
- High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and purity.
- X-ray Crystallography : Occasionally employed to confirm stereochemistry and crystal structure in advanced studies.
Computational and Mechanistic Insights
Computational chemistry tools such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been applied to study:
- The interaction energies of the sulfonylpiperazine with biological targets.
- The stability of the sulfonamide bond under physiological conditions.
- Optimization of substituents to improve binding affinity and metabolic stability.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Direct sulfonylation | Piperazine + 3,5-bis(trifluoromethyl)benzenesulfonyl chloride under base | Simple, high yield, scalable | Requires anhydrous conditions |
| Multi-step protection/coupling | Boc-protection of piperazine, coupling, deprotection | Allows analog synthesis | More steps, longer synthesis time |
| Transfer hydrogenation & enzymatic acylation (patent) | Preparation of related intermediates with trifluoromethyl groups | High stereoselectivity possible | Indirect route, complex setup |
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and material science.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and enhancing its inhibitory effects .
Comparison with Similar Compounds
Substituent Impact :
- Electron-withdrawing groups (e.g., -CF₃, -SO₂): Enhance metabolic stability and binding to hydrophobic pockets in proteins .
- Bulkier groups (e.g., benzodioxole): Increase steric hindrance, affecting receptor selectivity .
- Halogens (e.g., -F): Improve membrane permeability and bioavailability .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl groups in 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine confer higher logP values (~3.5) compared to non-fluorinated analogs (e.g., 1-(4-methoxyphenyl)piperazine, logP ~2.1) .
- Thermal Stability: Sulfonylpiperazines generally exhibit higher decomposition temperatures (>200°C) due to strong S=O bonds, whereas non-sulfonylated analogs (e.g., benzylpiperazine) degrade below 150°C .
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine is a compound characterized by its unique structural features, which include a piperazine ring substituted with a sulfonyl group and a phenyl ring bearing two trifluoromethyl groups. This structure imparts distinctive chemical and physical properties, making it valuable in various fields, particularly medicinal chemistry and biological research.
The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with piperazine in the presence of a base like triethylamine. This reaction is usually conducted in organic solvents such as dichloromethane or tetrahydrofuran under controlled conditions to optimize yield and purity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoromethyl groups enhance lipophilicity, allowing the compound to penetrate cell membranes effectively. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and enhancing its inhibitory effects on enzyme activity.
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine has been investigated for various biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its mechanism often involves binding to the active sites of these enzymes, thereby blocking substrate access.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures may exhibit anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.
- Anticancer Activity : There is ongoing research into the anticancer potential of this compound. Similar trifluoromethyl-substituted compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of related compounds in inhibiting steroid 5α-reductase type 1 (SRD5A1), an enzyme implicated in androgen metabolism. For instance, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide demonstrated an IC50 value of 1.44 ± 0.13 µM against SRD5A1 with low cytotoxicity (IC50 = 29.99 ± 8.69 µM), indicating its potential as a non-steroidal therapeutic agent .
Moreover, structural analogs have been evaluated for their antimicrobial properties. A study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives showed significant antibacterial activity against drug-resistant strains such as MRSA, with minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL . These findings suggest that the trifluoromethyl motif enhances the pharmacological profile of compounds.
Comparative Analysis
To better understand the biological activity of 1-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide | Structure | SRD5A1 Inhibitor | 1.44 µM |
| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives | Structure | Antimicrobial against MRSA | MBEC = 1 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
